2-Naphthalenesulfonic acid, 6-amino-, monoammonium salt is a chemical compound with the molecular formula C10H11N1O4S and a molecular weight of approximately 239.25 g/mol. This compound is characterized by its white to gray crystalline appearance and is sparingly soluble in water, with a solubility of about 4.5 g/L in hot water. The compound features an amino group and a sulfonic acid group, which contribute to its reactivity and utility in various chemical applications.
The uniqueness of 2-Naphthalenesulfonic acid, 6-amino-, monoammonium salt lies in its specific structural arrangement that allows for effective coupling reactions leading to vibrant azo dyes. Its ability to form stable fluorescent solutions further distinguishes it from other similar compounds that may not exhibit these properties.
Interaction studies involving 2-Naphthalenesulfonic acid, 6-amino-, monoammonium salt have highlighted its role in dyeing processes and its interactions with various substrates. Specific studies focus on its coupling behavior with diazo compounds under different pH conditions, which affects the stability and color yield of the resultant dyes. Additionally, environmental impact assessments are conducted to understand its biodegradability and potential toxicity to aquatic ecosystems.
Several compounds share structural similarities with 2-Naphthalenesulfonic acid, 6-amino-, monoammonium salt. Here are some notable examples:
Compound Name
Molecular Formula
Key Features
6-Amino-2-naphthalenesulfonic acid
C10H9N1O3S
Contains an amino group at position 2; used in dyes
6-Amino-4-hydroxy-2-naphthalenesulfonic acid
C10H9N1O4S
Hydroxy group at position 4; similar dye applications
Naphthalene-1-sulfonic acid
C10H8O3S
Lacks amino functionality; used in different
The synthesis of naphthalenesulfonic acid derivatives traces its origins to the late 19th and early 20th centuries, driven by the demand for dyestuffs and intermediates in the chemical industry. Early methods focused on sulfonation and nitration of naphthalene, followed by reduction to introduce amino groups. For instance, the Bucherer reaction, first reported in 1904, enabled the reversible interconversion of naphthols and naphthylamines using ammonia and sulfite agents, laying the groundwork for amino-functionalized naphthalenesulfonic acids. Industrial applications expanded in the 1930s with the development of polynaphthalene sulfonates by IG Farben, which utilized condensation reactions to produce surfactants and dispersants.
Traditional routes to 6-amino-2-naphthalenesulfonic acid involved sequential sulfonation of naphthalene at the 2-position, followed by nitration and reduction. These processes often suffered from low regioselectivity and required harsh conditions, such as concentrated sulfuric acid at elevated temperatures. The introduction of directed ortho-metalation in the mid-20th century improved positional control but remained limited by catalyst availability. Despite these challenges, early synthetic frameworks established the foundational chemistry for modern optimizations.
Modern Catalytic Approaches for 6-Amino Substituent Functionalization
Contemporary synthesis of 6-amino-2-naphthalenesulfonic acid derivatives emphasizes catalytic efficiency and regioselectivity. The Bucherer reaction remains pivotal, with advancements in reaction kinetics and solvent systems enhancing yields. For example, using ammonium sulfite instead of sodium bisulfite in aqueous ammonia media improves amino group incorporation while minimizing byproducts.
Recent innovations include palladium-catalyzed C–H amination, which enables direct functionalization of naphthalenesulfonic acids without pre-functionalized intermediates. This method employs hydroxylamine derivatives as nitrogen sources and pyridine-based ligands to stabilize the Pd catalyst, achieving turnover numbers (TON) exceeding 100 under mild conditions. Additionally, enzyme-mediated amination has emerged as a sustainable alternative, leveraging biocatalysts like transaminases to introduce amino groups with high stereochemical fidelity.
Key optimization strategies involve:
pH control to stabilize intermediates during sulfonation and amination.
Microwave-assisted synthesis to reduce reaction times from hours to minutes.
Flow chemistry systems for continuous production, minimizing degradation of heat-sensitive intermediates.
Ammonium Salt Formation Mechanisms in Aqueous Media
The conversion of 6-amino-2-naphthalenesulfonic acid to its monoammonium salt occurs via acid-base neutralization in aqueous solutions. The sulfonic acid group ($$-\text{SO}3\text{H}$$) donates a proton to ammonia ($$\text{NH}3$$), forming the ammonium ion ($$\text{NH}4^+$$) and the sulfonate anion ($$-\text{SO}3^-$$). This exothermic reaction proceeds rapidly, with proton transfer completing within picoseconds under high acidity.
Critical factors influencing salt formation include:
Stoichiometry: A 1:1 molar ratio of acid to ammonia ensures complete neutralization without residual reactants.
Solubility: The monoammonium salt exhibits higher aqueous solubility (≥50 g/L at 25°C) compared to the parent acid, facilitating crystallization.
Temperature: Cooling the reaction mixture to 0–5°C promotes supersaturation and yields crystalline product with >95% purity.
The process is often monitored via pH titration, with endpoint detection at pH 6.5–7.0 to avoid over-neutralization. Post-synthesis, spray drying or anti-solvent precipitation isolates the salt, while X-ray diffraction confirms crystalline structure and counterion alignment.
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